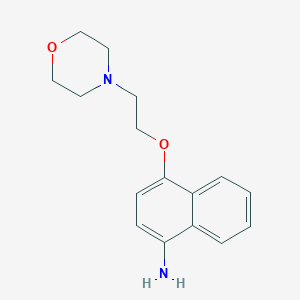
4-(2-吗啉基乙氧基)萘-1-胺
概述
描述
4-(2-Morpholinoethoxy)naphthalen-1-amine is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is characterized by its molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol .
科学研究应用
4-(2-Morpholinoethoxy)naphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of imaging agents and other industrial chemicals.
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine typically involves the reaction of 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine with appropriate reagents under controlled conditions . One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 4-nitronaphthalene.
Etherification: The nitro compound is then reacted with 2-chloroethylmorpholine to form 4-[2-(4-nitronaphthalen-1-yloxy)ethyl]morpholine.
Reduction: The nitro group is reduced to an amine group, resulting in the formation of 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Industrial Production Methods
Industrial production methods for 4-(2-Morpholinoethoxy)naphthalen-1-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(2-Morpholinoethoxy)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
相似化合物的比较
Similar Compounds
N-[5-(2-Morpholinoethoxy)naphthalen-1-yl]isobutyramide: Similar in structure but with an isobutyramide group.
4-(2-Chloroethyl)morpholine: Shares the morpholine and ethoxy groups but differs in the naphthalene moiety.
Uniqueness
4-(2-Morpholinoethoxy)naphthalen-1-amine is unique due to its specific combination of the naphthalene ring and the morpholinoethoxy group, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in research applications where specific interactions with biological systems are required.
属性
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-90-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)
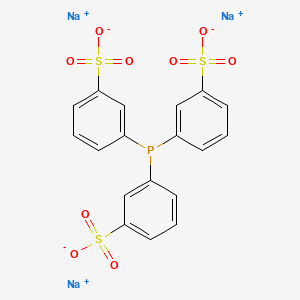
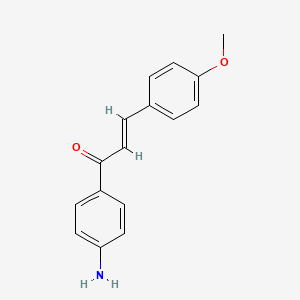
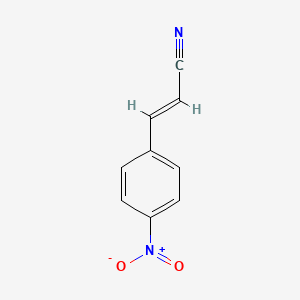
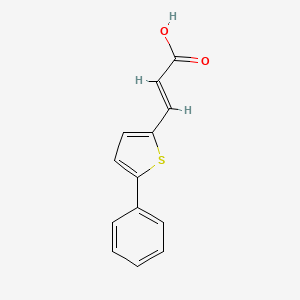
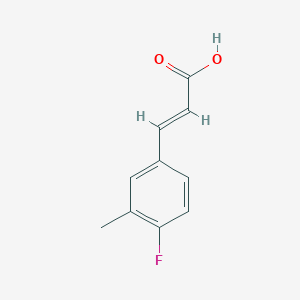
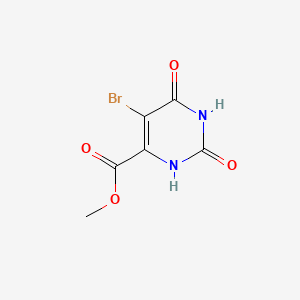

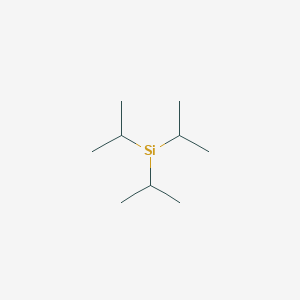
![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
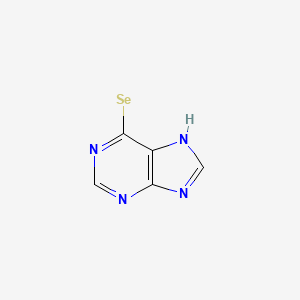
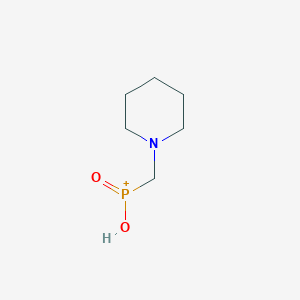
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)
